molecular formula C15H16N2S B13843301 6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13843301
M. Wt: 256.4 g/mol
InChI Key: UTXFRBQSLHQNJO-UHFFFAOYSA-N
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Description

6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo[2,3-d][1,3]thiazole core structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-propan-2-ylbenzylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.

    Pyrrole Derivatives: Compounds with pyrrole rings, such as pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde.

Uniqueness

6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific combination of a pyrrolo[2,3-d][1,3]thiazole core with a 4-propan-2-ylphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C15H16N2S/c1-10(2)12-5-3-11(4-6-12)7-13-8-16-15-14(13)18-9-17-15/h3-6,8-10,16H,7H2,1-2H3

InChI Key

UTXFRBQSLHQNJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CNC3=C2SC=N3

Origin of Product

United States

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